Difluoromethanesulfonyl chloride

Description

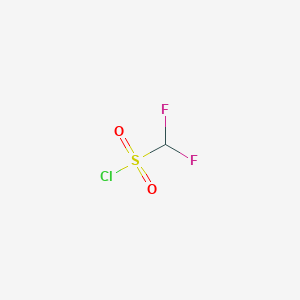

Structure

3D Structure

Properties

IUPAC Name |

difluoromethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHClF2O2S/c2-7(5,6)1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQLKKNUGGVARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164732 | |

| Record name | Difluoromethanesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1512-30-7 | |

| Record name | 1,1-Difluoromethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1512-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluoromethanesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001512307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluoromethanesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoromethanesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Difluoromethanesulfonyl Chloride

CAS Number: 1512-30-7

A Core Reagent for Modern Drug Discovery and Agrochemical Synthesis

This technical guide provides a comprehensive overview of Difluoromethanesulfonyl chloride, a pivotal reagent for the introduction of the difluoromethyl (CF₂H) moiety in organic synthesis. The strategic incorporation of the CF₂H group can significantly enhance the pharmacokinetic and physicochemical properties of bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical and Safety Data

This compound is a highly reactive and moisture-sensitive liquid that requires careful handling. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, must be worn.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1512-30-7 | [1][2] |

| Molecular Formula | CHClF₂O₂S | [1][2] |

| Molecular Weight | 150.53 g/mol | [1] |

| Appearance | Clear, almost colorless liquid | [2] |

| Density | 1.696 g/cm³ | [3] |

| Boiling Point | 84.7 - 99 °C | [2][3] |

| Flash Point | 5 °C | [3] |

| Refractive Index | 1.379 | [3] |

| InChI Key | JYQLKKNUGGVARY-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C(F)(F)S(=O)(=O)Cl | [1] |

Table 2: Safety and Hazard Information

| Identifier | Information | Reference |

| GHS Pictograms | GHS02 (Flammable), GHS05 (Corrosive) | |

| Signal Word | Danger | |

| Hazard Statements | H225: Highly flammable liquid and vaporH314: Causes severe skin burns and eye damage | [1] |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| Stability | Extremely moisture sensitive | [2] |

Spectroscopic Characterization Data

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | A triplet centered around 6.0-7.0 ppm, due to the coupling of the proton with the two fluorine atoms (²JH-F ≈ 50-60 Hz). The exact chemical shift is influenced by the solvent. |

| ¹³C NMR | A triplet in the range of 110-125 ppm, resulting from the one-bond coupling to the two fluorine atoms (¹JC-F ≈ 280-300 Hz).[4] |

| ¹⁹F NMR | A doublet corresponding to the two equivalent fluorine atoms coupled to the single proton. |

| IR Spectroscopy | Strong characteristic absorption bands for the sulfonyl group (SO₂) asymmetric and symmetric stretching, expected in the ranges of 1370–1410 cm⁻¹ and 1160–1210 cm⁻¹, respectively.[5] |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be expected at m/z 150 (for ³⁵Cl) and 152 (for ³⁷Cl) in an approximate 3:1 ratio. Key fragmentation would likely involve the loss of Cl (m/z 115) and subsequent loss of SO₂ to yield the difluoromethyl cation [CHF₂]⁺ (m/z 51). |

Synthesis Protocols

This compound can be synthesized via several routes. The following protocols describe two common laboratory-scale methods.

Protocol 1: Synthesis by Chlorooxidation of a Sulfide Precursor

This method involves the oxidative chlorination of a suitable difluoromethyl sulfide, such as Benzyl(difluoromethyl)sulfane.

Experimental Protocol:

-

Reaction Setup: A 2-liter, round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a dropping funnel is charged with Benzyl(difluoromethyl)sulfane (348 g) and dichloromethane (B109758) (500 mL).[3]

-

Cooling: The reaction mixture is cooled to a temperature between -20 °C and -10 °C.

-

Chlorine Purge: Chlorine gas (540 g) is purged into the reactor while maintaining the low temperature.

-

Water Addition: Simultaneously, water (129 g) is added dropwise via the dropping funnel.

-

Reaction Monitoring: The reaction progress is monitored by gas chromatography. The reaction is typically complete within 6-8 hours.

-

Workup: Upon completion, the reaction mixture is allowed to warm to room temperature. The aqueous and organic phases are separated.

-

Purification: The organic phase is subjected to distillation to yield this compound. The reported yield is approximately 74.2%.[3]

Protocol 2: Synthesis from Difluoromethanesulfonic Acid

This protocol is adapted from methods used for analogous sulfonyl chlorides and involves the reaction of the corresponding sulfonic acid with a chlorinating agent.

Experimental Protocol:

-

Reaction Setup: A 500 mL, three-necked, glass flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with difluoromethanesulfonic acid (1.0 mole).

-

Reagent Addition: Thionyl chloride (SOCl₂) (2.0-3.0 moles) is added slowly to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 mole) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is stirred and gently heated to reflux (the temperature will depend on the boiling point of the excess chlorinating agent). The reaction is maintained at this temperature for several hours (e.g., 4-12 hours) until the evolution of HCl and SO₂ gas ceases.

-

Monitoring: Progress can be monitored by quenching a small aliquot and analyzing by ¹⁹F NMR to observe the disappearance of the sulfonic acid signal and the appearance of the sulfonyl chloride signal.

-

Purification: After cooling to room temperature, the excess thionyl chloride is removed by distillation at atmospheric pressure. The crude this compound is then purified by fractional distillation under reduced pressure.

Applications in Drug Development and Organic Synthesis

This compound is primarily used as a precursor to the difluoromethyl radical (•CF₂H), which can then be incorporated into a wide range of organic substrates. This is particularly valuable in late-stage functionalization of complex molecules in drug discovery programs.

General Application: Sulfonamide Synthesis

This compound readily reacts with primary and secondary amines to form difluoromethanesulfonamides, a common motif in medicinal chemistry.

Experimental Protocol:

-

Reaction Setup: To a solution of the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) at 0 °C, add a solution of this compound (1.1 equivalents) in the same solvent dropwise.

-

Reaction: The mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Workup: The reaction is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with dilute acid (e.g., 1M HCl) to remove the base, followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization.

Specific Application: Photocatalytic Difluoromethylation of Heterocycles

This protocol describes a modern, visible-light-mediated method for the direct C-H difluoromethylation of heterocycles, showcasing the utility of this compound as a radical precursor. The example focuses on the difluoromethylation of quinoxalin-2(1H)-ones.[6]

Experimental Protocol:

-

Reaction Setup: An oven-dried Schlenk tube is charged with the quinoxalin-2(1H)-one substrate (0.2 mmol), sodium difluoromethanesulfinate (CF₂HSO₂Na) (0.4 mmol, used as the radical precursor which can be generated from the sulfonyl chloride), and a photocatalyst such as Rose Bengal (2 mol%).

-

Solvent Addition: Anhydrous dimethyl sulfoxide (B87167) (DMSO) (1 mL) is added, and the tube is sealed.

-

Irradiation: The reaction mixture is stirred and irradiated with green LEDs (e.g., 3W) at room temperature.

-

Monitoring: The reaction is monitored by TLC or LC-MS for the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is diluted with water and extracted multiple times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired difluoromethylated product.[6]

References

- 1. Difluoromethanesulphonyl chloride | CHClF2O2S | CID 73932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. difluoromethanesulphonyl chloride CAS#: 1512-30-7 [m.chemicalbook.com]

- 3. This compound | CAS#:1512-30-7 | Chemsrc [chemsrc.com]

- 4. acdlabs.com [acdlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Properties of Difluoromethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoromethanesulfonyl chloride (CF₂HSO₂Cl), a vital reagent in medicinal and agrochemical research, serves as a key building block for the introduction of the difluoromethyl (-CF₂H) group into organic molecules. This functional moiety is of significant interest as it can enhance the metabolic stability, bioavailability, and binding affinity of bioactive compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and key reactions of this compound, with a focus on detailed experimental protocols and reaction mechanisms.

Properties of this compound

This compound is a reactive chemical intermediate with the molecular formula CHClF₂O₂S.[1][2] It is a colorless liquid with a pungent odor.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | CHClF₂O₂S | [1][2][4] |

| Molecular Weight | 150.53 g/mol | [4] |

| CAS Number | 1512-30-7 | |

| Appearance | Colorless liquid | [3] |

| Density | 1.696 g/cm³ | [2] |

| Boiling Point | 84.7 °C at 760 mmHg | [2] |

| Flash Point | 5 °C | [2] |

| Refractive Index | 1.379 | [2] |

| Vapor Pressure | 79.9 mmHg at 25 °C | [2] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate. | [5] |

| Stability | Moisture sensitive. | [5] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet in the downfield region due to the coupling of the proton with the two adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will exhibit a triplet for the carbon of the -CF₂H group due to one-bond coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum provides a characteristic signal for the -CF₂H group, typically appearing as a doublet due to coupling with the adjacent proton.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum displays strong characteristic absorption bands for the sulfonyl chloride (SO₂) group, typically in the regions of 1370–1335 cm⁻¹ (asymmetric stretching) and 1195–1168 cm⁻¹ (symmetric stretching).[8]

-

Mass Spectrometry: The mass spectrum can be used to confirm the molecular weight and fragmentation pattern of the molecule.[4]

Synthesis of this compound

There are two primary methods for the synthesis of this compound: the reaction of difluoromethanesulfonic acid with a chlorinating agent and the chlorooxidation of a suitable sulfide (B99878) precursor.

Synthesis from Difluoromethanesulfonic Acid

Experimental Protocol:

Materials:

-

Difluoromethanesulfonic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalyst)

-

Ice bath

-

Reaction flask equipped with a thermometer, distillation apparatus, and mechanical stirrer

Procedure:

-

In a reaction flask equipped with a thermometer, distillation apparatus, and mechanical stirrer, add difluoromethanesulfonic acid.

-

Cool the flask in an ice bath.

-

Slowly add an excess of thionyl chloride (e.g., 6 molar equivalents) to the cooled difluoromethanesulfonic acid.

-

Add a catalytic amount of N,N-dimethylformamide (e.g., 0.1 molar equivalents).

-

Slowly warm the reaction mixture to room temperature and stir for 30 minutes.

-

Heat the mixture to approximately 40°C and continue stirring for 12 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, this compound, can be isolated and purified by vacuum distillation.

Synthesis by Chlorooxidation of Difluoromethyl Benzyl (B1604629) Sulfide

This process involves the oxidative chlorination of difluoromethyl benzyl sulfide in the presence of water and a water-immiscible organic solvent.[10] This method is advantageous due to the relatively low cost of the starting materials.[10]

Experimental Protocol:

Materials:

-

Difluoromethyl benzyl sulfide (DFMBS)

-

Dichloromethane (B109758) (or another water-immiscible organic solvent)

-

Chlorine gas

-

Water

-

Round bottom flask equipped with a cooling bath and gas inlet

Procedure:

-

Place difluoromethyl benzyl sulfide and dichloromethane in a round bottom flask.

-

Cool the flask to a temperature between -10 to -20 °C using a cooling bath.

-

Simultaneously, purge chlorine gas into the reactor and add water dropwise. A molar ratio of chlorine to DFMBS of 3.1:1 to 4:1 and a molar ratio of water to DFMBS of 2:1 to 3:1 is recommended.[10]

-

Maintain the reaction temperature between -10 and -20 °C throughout the addition. The reaction is exothermic and requires efficient cooling.[10]

-

Monitor the completion of the reaction using gas chromatography. The reaction typically takes 6-8 hours.

-

Once the reaction is complete, separate the aqueous and organic phases.

-

The desired this compound is present in the organic phase and can be isolated by distillation.[10] A yield of approximately 74.2% can be expected.[10]

Chemical Reactions and Applications

This compound is a versatile reagent primarily used for the introduction of the difluoromethyl group into organic molecules. This is often achieved through radical reactions. The •CF₂H radical generated from this compound exhibits nucleophilic character, similar to alkyl radicals.

Generation and Reaction of the Difluoromethyl Radical

The difluoromethyl radical can be generated from this compound under various conditions, including photocatalysis.[11][12] Once generated, this radical can participate in a variety of transformations, such as addition to alkenes and subsequent cyclization reactions.

Example: Photocatalytic Difluoromethylation-Cyclization

A common application is the copper-catalyzed difluoromethylation-cyclization of unsaturated compounds.[13] In a typical reaction, a photocatalyst absorbs light and initiates a single-electron transfer to this compound, leading to the formation of the difluoromethyl radical and a chloride anion. This radical then adds to an alkene, and the resulting radical intermediate can undergo cyclization.

Visualizing Synthesis and Reaction Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the two primary synthesis methods of this compound.

Caption: Workflow for the synthesis of this compound.

Radical Reaction Pathway

The diagram below illustrates a generalized pathway for a photocatalytic radical reaction involving this compound.

Caption: Generalized photocatalytic radical reaction pathway.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a substance that causes severe skin burns and eye damage, and may be fatal if inhaled. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. It is also highly flammable. Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, oxidizing agents, and strong bases.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the difluoromethyl group in organic synthesis. Its synthesis via chlorooxidation offers a cost-effective route, while its utility in radical-mediated reactions provides a powerful tool for the construction of complex fluorinated molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in research and development.

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | CAS#:1512-30-7 | Chemsrc [chemsrc.com]

- 3. Trifluoromethanesulfonyl chloride (421-83-0) 13C NMR spectrum [chemicalbook.com]

- 4. Difluoromethanesulphonyl chloride | CHClF2O2S | CID 73932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trifluoromethanesulfonyl chloride (421-83-0) 1H NMR [m.chemicalbook.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. benchchem.com [benchchem.com]

- 9. Trifluoromethanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. "A Process For Preparation Of Difluoromethane Sulphonyl Chloride" [quickcompany.in]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Copper-Catalyzed Difluoroalkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of Difluoromethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethanesulfonyl chloride (CAS No. 1512-30-7), a specialized fluorinated compound, is a versatile reagent in modern chemical synthesis.[1] With the molecular formula CHClF2O2S, it plays a crucial role as a reactant in the synthesis of various compounds, including ketoconazole (B1673606) sulfonamide analogs with antifungal properties.[2][3] Its unique structure, incorporating fluorine, chlorine, and sulfur, makes it a valuable building block in the pharmaceutical and material science industries.[1] This guide provides an in-depth overview of its core physical properties, compiled from various sources to assist researchers and drug development professionals in its effective application and handling.

Chemical Structure

The molecular structure of this compound is fundamental to understanding its reactivity and physical characteristics.

Caption: 2D chemical structure of this compound.

Core Physical Properties

The following table summarizes the key physical properties of this compound, providing a consolidated reference for laboratory and industrial applications.

| Property | Value | Notes |

| Molecular Formula | CHClF2O2S | [1][3][4][5][6][7][8][9][10] |

| Molecular Weight | 150.53 g/mol | [1][5][8][9] |

| Appearance | Clear, almost colorless to light yellow liquid | [2][9][11] |

| Boiling Point | 84.7 °C at 760 mmHg | [1][4][6][7] |

| 95-99 °C | [2][3][5] | |

| Density | 1.696 g/cm³ | [1][2][3][4][5][6][7] |

| 1.5 to 1.7 g/ml | [11] | |

| Flash Point | 5 °C | [1][2][3][4][5][6][7] |

| Vapor Pressure | 79.9 mmHg at 25°C | [1][5][6][7] |

| Refractive Index | 1.379 | [1][5][6][7] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate. | [2][3][9] |

| Stability | Extremely moisture sensitive. | [2][3][9] |

Experimental Protocols

-

Boiling Point: Determined by distillation at atmospheric pressure (e.g., using ASTM D1078) or under reduced pressure, with the temperature of the vapor-liquid equilibrium being recorded.

-

Density: Measured using a pycnometer, hydrometer, or a digital density meter at a specified temperature.

-

Flash Point: Typically determined using a closed-cup method (e.g., Pensky-Martens or Cleveland open-cup) where the liquid is heated and the temperature at which the vapors ignite with a small flame is recorded.

-

Vapor Pressure: Can be measured using a static or dynamic method, such as an isoteniscope or by the boiling-point method at different pressures.

-

Refractive Index: Measured using a refractometer, typically an Abbé refractometer, at a specified temperature and wavelength (usually the sodium D-line).

Safety and Handling

This compound is a reactive and hazardous compound that requires careful handling.[1] It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[8][9] Due to its low flash point and high vapor pressure, it is volatile and should be handled in a well-ventilated area, preferably a fume hood.[1] Appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. It is extremely sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[2][3][9]

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of novel compounds, particularly in the pharmaceutical industry.[1][12] Its ability to introduce the difluoromethylsulfonyl group into molecules can enhance their biological activity and metabolic stability.[12] This makes it a valuable tool for medicinal chemists in the design and synthesis of new drug candidates.[1] Beyond pharmaceuticals, it is also utilized in the development of advanced materials and agrochemicals.[1]

References

- 1. innospk.com [innospk.com]

- 2. difluoromethanesulphonyl chloride CAS#: 1512-30-7 [m.chemicalbook.com]

- 3. difluoromethanesulphonyl chloride | 1512-30-7 [chemicalbook.com]

- 4. Difluoromethanesulphonyl chloride | CAS 1512-30-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Page loading... [guidechem.com]

- 6. This compound | CAS#:1512-30-7 | Chemsrc [chemsrc.com]

- 7. difluoromethanesulphonyl chloride | 1512-30-7 [chemnet.com]

- 8. Difluoromethanesulphonyl chloride | CHClF2O2S | CID 73932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. chembk.com [chembk.com]

- 11. gfl.co.in [gfl.co.in]

- 12. nbinno.com [nbinno.com]

Difluoromethanesulfonyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of difluoromethanesulfonyl chloride, a key reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, synthesis methodologies, reactivity, and key applications, with a focus on its role in the introduction of the difluoromethyl group into organic molecules.

Core Properties of this compound

This compound (CF₂HSO₂Cl) is a reactive chemical compound valued for its ability to act as a precursor to the difluoromethyl group, a moiety of increasing importance in the design of bioactive molecules. The introduction of this group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 150.53 g/mol | [1][2][3] |

| Molecular Formula | CHClF₂O₂S | [1][2][3] |

| CAS Number | 1512-30-7 | [1][3] |

| Density | 1.696 g/cm³ | [1] |

| Boiling Point | 84.7 °C at 760 mmHg | [1] |

| Flash Point | 5 °C | [1] |

| Refractive Index | 1.379 | |

| Vapor Pressure | 79.9 mmHg at 25°C |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Two prominent methods are detailed below.

Experimental Protocol 1: From Difluoromethanesulfonic Acid

One common laboratory-scale synthesis involves the reaction of difluoromethanesulfonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalyst.[1]

Materials:

-

Difluoromethanesulfonic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalyst)

-

Ice bath

-

Reaction flask equipped with a thermometer, distillation apparatus, and mechanical stirrer

Procedure:

-

To a reaction flask equipped with a thermometer, distillation device, and mechanical stirrer, add difluoromethanesulfonic acid.

-

Under an ice bath, slowly add thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide.

-

Slowly raise the temperature to room temperature and stir for 30 minutes.

-

Continue to heat the mixture to 40°C and stir for 12 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, this compound, can then be purified by vacuum distillation.

Experimental Protocol 2: Chlorooxidation of Difluoromethylbenzyl Sulphide

A process for larger-scale production involves the chlorooxidation of difluoromethylbenzyl sulphide in the presence of water and a water-immiscible organic solvent.[3]

Materials:

-

Difluoromethylbenzyl sulphide (DFMBS)

-

Chlorine gas

-

Water

-

Methylene (B1212753) chloride (or another water-immiscible solvent)

-

Reaction vessel with cooling capabilities

Procedure:

-

Charge the reactor with difluoromethylbenzyl sulphide and methylene chloride.

-

Cool the reactor to a temperature between -10 to -20 °C.

-

Purge chlorine gas into the reactor while maintaining the low temperature.

-

Trickle water into the reactor through a dropping funnel. The molar ratio of water to DFMBS is crucial and should be carefully controlled.

-

Upon completion of the reaction, the organic phase is separated from the aqueous phase.

-

The this compound is then recovered from the organic phase by distillation.

Reactivity and Applications

This compound is a versatile reagent primarily used for the introduction of the difluoromethyl (-CF₂H) group into organic molecules. This functional group is a bioisostere of a hydroxyl group, a thiol group, or a hydroxymethyl group, and its incorporation can lead to improved pharmacokinetic and pharmacodynamic properties of drug molecules.

Key Applications:

-

Pharmaceuticals: It serves as a critical intermediate in the synthesis of novel drug candidates, including antiviral, anti-inflammatory, and anticancer agents.[1][2] The difluoromethyl group can enhance molecular stability and bioactivity.[2]

-

Agrochemicals: It is used in the synthesis of modern pesticides, herbicides, and fungicides.[1]

-

Materials Science: This compound contributes to the creation of advanced polymers and coatings with enhanced durability and resistance.[2]

General Reaction: Sulfonamide Formation

A common application of this compound is the synthesis of sulfonamides via reaction with primary or secondary amines.

Experimental Protocol 3: General Synthesis of N-substituted-difluoromethanesulfonamides

Materials:

-

This compound

-

Primary or secondary amine

-

Aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (CH₃CN))

-

Base (e.g., Triethylamine, Pyridine)

-

Standard laboratory glassware

Procedure:

-

Dissolve the amine in an anhydrous aprotic solvent in a reaction flask.

-

Add the base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Extract the aqueous layer with an organic solvent (e.g., DCM) three times.

-

Combine the organic layers and wash successively with 1M HCl (if a basic catalyst was used), saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

Visualizing Workflows and Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: Synthesis workflow for this compound.

Caption: General experimental workflow for sulfonamide synthesis.

References

An In-depth Technical Guide to the Reaction Mechanisms of Difluoromethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethanesulfonyl chloride (DFMSC), with the chemical formula CHF₂SO₂Cl, is a important reagent in modern organic synthesis, primarily utilized for the introduction of the difluoromethyl (CHF₂) group into organic molecules. This functional group is of significant interest in medicinal chemistry and agrochemistry due to its unique properties. The CHF₂ group can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, and amine functionalities, often leading to enhanced metabolic stability and binding affinity of drug candidates. This guide provides a detailed exploration of the synthesis and core reaction mechanisms of this compound, supported by experimental protocols and quantitative data to aid researchers in its effective application.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. Two common methods are the chlorooxidation of difluoromethylbenzyl sulfide (B99878) and the reaction of difluoromethanesulfonic acid with a chlorinating agent.

Chlorooxidation of Difluoromethylbenzyl Sulfide

A prevalent industrial method for synthesizing DFMSC involves the chlorooxidation of difluoromethylbenzyl sulfide in the presence of water and a water-immiscible organic solvent, such as dichloromethane (B109758).[1] This exothermic reaction requires careful temperature control, typically between -10 to -30 °C, to minimize side reactions.[1] Chlorine gas is bubbled through the reaction mixture, and the completion of the reaction is monitored by gas chromatography. The process generally takes 6-8 hours.[1]

Experimental Protocol: Chlorooxidation of Difluoromethylbenzyl Sulfide [1]

-

A mixture of difluoromethylbenzyl sulfide (DFMBS) (348 g) and dichloromethane (500 mL) is placed in a 2-liter round-bottom flask equipped with a mechanical stirrer and a condenser cooled to -40 °C.

-

The flask is maintained at a temperature between -10 and -20 °C in a cooling bath.

-

Chlorine gas (540 g) is introduced into the reactor while maintaining the temperature.

-

Simultaneously, water (87 g) is added dropwise.

-

The reaction progress is monitored by gas chromatography.

-

Upon completion, the organic phase is separated from the aqueous phase.

-

The organic phase is then distilled to yield this compound.

| Reactant/Reagent | Moles | Stoichiometry |

| Difluoromethylbenzyl sulfide | 1.0 | 1.0 |

| Chlorine | ~3.1 - 4.0 | Excess |

| Water | ~4.8 | - |

Table 1: Stoichiometry for the chlorooxidation of difluoromethylbenzyl sulfide.

Reaction of Difluoromethanesulfonic Acid with Thionyl Chloride

Another common laboratory-scale synthesis involves the reaction of difluoromethanesulfonic acid with thionyl chloride (SOCl₂), often in the presence of a catalyst. This method produces DFMSC as a colorless liquid with a pungent odor.[2]

Core Reaction Mechanisms

This compound primarily undergoes two types of reaction mechanisms: nucleophilic substitution at the sulfonyl sulfur and radical reactions involving the generation of the difluoromethyl radical (•CHF₂).

Nucleophilic Substitution Reactions

The electron-deficient sulfur atom in DFMSC is susceptible to attack by nucleophiles such as amines and alcohols, leading to the formation of difluoromethyl sulfonamides and sulfonate esters, respectively. These reactions generally proceed via a tetrahedral intermediate.

Primary and secondary amines react with this compound to form N-substituted difluoromethylsulfonamides. The reaction proceeds through a nucleophilic attack of the amine on the sulfur atom, forming a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton, typically facilitated by a base like pyridine (B92270) or triethylamine (B128534), yields the stable sulfonamide product.

Experimental Protocol: Synthesis of N-Aryl Difluoromethylsulfonamides (General)

-

To a solution of the primary or secondary amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere, add a base such as triethylamine or pyridine (1.1-1.5 eq).

-

Cool the mixture to 0 °C.

-

Slowly add a solution of this compound (1.0 eq) in the same solvent.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Amine | Product | Yield (%) |

| Aniline | N-phenyldifluoromethanesulfonamide | Data not available |

| Diethylamine | N,N-diethyldifluoromethanesulfonamide | Data not available |

Alcohols react with this compound in the presence of a base, typically pyridine, to yield difluoromethyl sulfonate esters. The reaction mechanism is believed to involve the initial formation of a sulfonylpyridinium intermediate, which is then attacked by the alcohol. Alternatively, the alcohol can directly attack the sulfonyl chloride to form a chlorosulfite-like intermediate. The presence of a base is crucial to neutralize the HCl generated.

Experimental Protocol: Synthesis of Difluoromethyl Sulfonate Esters (General)

-

Dissolve the alcohol (1.0 eq) in anhydrous pyridine under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add this compound (1.1 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Alcohol | Product | Yield (%) |

| Methanol | Methyl difluoromethanesulfonate | Data not available |

| Phenol | Phenyl difluoromethanesulfonate | Data not available |

Radical Reactions

This compound is a valuable precursor for the difluoromethyl radical (•CHF₂), particularly in photocatalytic reactions.[3][4][5] Upon activation by a suitable photocatalyst under visible light irradiation, DFMSC can undergo a single-electron transfer (SET) process to generate the •CHF₂ radical and a sulfonyl chloride anion. This radical can then participate in various addition and cyclization reactions.

One notable application is the difluoromethylation-cyclization of unsaturated N- and O-based nucleophiles.[5] For instance, urea-containing styrenes can undergo a copper-catalyzed asymmetric difluoromethylation-cyclization in the presence of a chiral phosphoric acid to form enantioenriched pyrrolidines.[5]

Experimental Protocol: Photocatalytic Difluoromethylation of Alkenes (General)

-

In a reaction vessel, combine the alkene substrate (1.0 eq), this compound (1.5-2.0 eq), and a photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%).

-

Add a suitable solvent (e.g., acetonitrile, DMF), and degas the mixture.

-

Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

| Alkene Substrate | Product Type | Yield (%) |

| Styrene derivatives | Difluoromethylated alkanes | Moderate to good |

| Unsaturated ureas | Difluoromethylated pyrrolidines | Up to 97% ee |

Table 4: Representative outcomes of photocatalytic reactions involving DFMSC.[5]

Conclusion

This compound is a versatile and highly reactive reagent with significant applications in the synthesis of fluorinated organic molecules. Its reactivity is primarily governed by two distinct mechanistic pathways: nucleophilic substitution at the sulfonyl center and the generation of the difluoromethyl radical under photocatalytic conditions. Understanding these mechanisms is crucial for designing novel synthetic strategies and for the effective incorporation of the valuable CHF₂ moiety into complex molecules, particularly in the fields of drug discovery and materials science. Further research into the specific kinetics and computational modeling of DFMSC reactions will undoubtedly lead to an even broader range of applications for this important building block.

References

- 1. "A Process For Preparation Of Difluoromethane Sulphonyl Chloride" [quickcompany.in]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. researchgate.net [researchgate.net]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

Stability of Difluoromethanesulfonyl Chloride in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Difluoromethanesulfonyl chloride (DFMSC) is a valuable reagent in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its ability to introduce the difluoromethanesulfonyl group into molecules. However, its high reactivity, a trait that makes it synthetically useful, also presents significant challenges regarding its stability in solution. This technical guide provides an in-depth overview of the stability of this compound, drawing upon the established chemistry of sulfonyl chlorides to infer its behavior. It covers degradation pathways, influencing factors, and detailed experimental protocols for stability assessment.

Core Concepts: Understanding the Instability of Sulfonyl Chlorides

This compound, like other sulfonyl chlorides, is a highly reactive electrophile. The sulfur atom is electron-deficient due to the presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom. This makes it highly susceptible to nucleophilic attack, which is the primary driver of its decomposition in solution.

The principal degradation pathway for sulfonyl chlorides in the presence of nucleophiles is solvolysis, with hydrolysis being the most common and often unavoidable reaction.[1] The general stability of sulfonyl chlorides is influenced by the electronic properties of their organic substituent. Electron-withdrawing groups tend to make the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack.[2]

Degradation Pathways

The primary degradation pathway for this compound in most laboratory and process settings is hydrolysis. Other potential degradation routes include reactions with other nucleophiles present in the solution, such as alcohols.

Hydrolysis

In the presence of water, even in trace amounts, this compound undergoes hydrolysis to form difluoromethanesulfonic acid and hydrochloric acid.[1] This reaction is typically rapid and is a major concern for the storage and handling of the compound. The mechanism for the hydrolysis of most sulfonyl chlorides is believed to be a concerted bimolecular nucleophilic substitution (SN2) process.[3][4][5]

Caption: Hydrolysis degradation pathway of this compound.

Alcoholysis

When dissolved in alcoholic solvents, this compound can undergo alcoholysis to form the corresponding sulfonate ester and hydrochloric acid. This reaction is analogous to hydrolysis and also proceeds via a nucleophilic substitution mechanism.[6][7][8][9][10]

Caption: Alcoholysis degradation pathway of this compound.

Factors Influencing Stability in Solution

The stability of this compound in solution is not static and is influenced by several interconnected factors. Understanding and controlling these factors is crucial for minimizing degradation.

| Factor | Influence on Stability | Rationale |

| Solvent | High | Protic and nucleophilic solvents (e.g., water, alcohols) will actively participate in the degradation of this compound. Aprotic, non-nucleophilic solvents (e.g., hexane, toluene, dichloromethane) are preferred for stability. |

| Water Content | Very High | Water is a primary reactant in the hydrolysis pathway. Rigorous exclusion of moisture is essential for preventing degradation. |

| Temperature | High | Increased temperature generally accelerates the rate of chemical reactions, including the decomposition of sulfonyl chlorides. |

| pH | High | The rate of hydrolysis of sulfonyl chlorides is pH-dependent. While generally more stable in acidic conditions than basic conditions, the presence of water at any pH will lead to hydrolysis.[2][5][11] |

| Presence of Nucleophiles | Very High | Any nucleophilic species in the solution (e.g., amines, thiols) can react with and consume this compound. |

| Presence of Bases | High | Bases can catalyze the decomposition of sulfonyl chlorides, particularly in the presence of protic solvents. |

Experimental Protocols for Stability Assessment

Assessing the stability of this compound requires robust analytical methods to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for this purpose.[12][13]

General Experimental Workflow for a Stability Study

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Trifluoromethanesulfonyl chloride reacts with alcohols to form sulfonate .. [askfilo.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of Difluoromethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Difluoromethanesulfonyl chloride (CAS No. 1512-30-7) is a valuable reagent in modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries, due to its role as a source of the difluoromethylsulfonyl group.[1] However, its utility is matched by its significant hazardous properties, necessitating stringent safety protocols. This guide provides a comprehensive overview of the safe handling, storage, disposal, and emergency procedures for this compound, intended for laboratory personnel and chemical safety professionals.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is foundational to its safe handling. This compound is a colorless to light yellow liquid that is highly reactive, particularly with water.[2][3][4]

| Property | Value | Reference |

| Molecular Formula | CHClF2O2S | [1][2][3][5] |

| Molecular Weight | 150.53 g/mol | [1][5][6] |

| Density | 1.696 g/cm³ | [1][4][5] |

| Boiling Point | 84.7°C at 760 mmHg | [1][5] |

| Boiling Point Range | 95-99°C | [4][7] |

| Flash Point | 5°C | [1][5][7] |

| Vapor Pressure | 79.9 mmHg at 25°C | [1][5] |

| Refractive Index | 1.379 | [1][5] |

| Appearance | Colorless liquid | [3] |

| Stability | Moisture sensitive; reacts violently with water. | [2][3][8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is crucial to recognize these hazards to implement appropriate safety measures.

| Hazard Classification | GHS Code | Description | Reference |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. | [2][6][8][9] |

| Serious Eye Damage | H318 | Causes serious eye damage. | [2][6] |

| Acute Toxicity, Inhalation | H330 | Fatal if inhaled. | [4][6][9] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [2] |

| Flammability | H225 | Highly flammable liquid and vapor. | [4][6][8] |

Other Hazards:

-

Lachrymator: Causes tearing.[2]

-

Water Reactive: Reacts violently with water, generating heat and potentially explosive/flammable hydrogen gas if in contact with some metals.[2] Thermal decomposition can produce toxic gases including carbon oxides, hydrogen chloride, hydrogen fluoride, and sulfur oxides.[2]

Personal Protective Equipment (PPE)

Due to the severe hazards associated with this compound, the use of appropriate personal protective equipment is mandatory.[2][9]

| PPE Type | Specification | Reference |

| Eye/Face Protection | Chemical goggles or safety glasses and a face shield are required. | [2] |

| Hand Protection | Protective, chemical-impermeable gloves must be worn. Gloves should be inspected before use. | [2][9] |

| Skin and Body Protection | Wear suitable protective clothing, which may include fire/flame resistant and impervious clothing. Safety shoes are also recommended. | [2][9] |

| Respiratory Protection | In case of inadequate ventilation or if exposure limits are exceeded, a full-face respirator is necessary. | [2][9] |

Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and accidents.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[2][9]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not breathe vapors, mist, or gas.[2]

-

Use non-sparking tools and take measures to prevent electrostatic discharge.[9]

-

Always wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in the work area.[2]

Storage:

-

Keep the container tightly closed and under an inert gas.[2]

-

The substance is moisture-sensitive; prevent contact with water.[2]

-

Incompatible materials include water, alcohols, oxidizing agents, and strong bases.[2]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | 1. Remove the person to fresh air. 2. If not breathing, give artificial respiration. 3. Seek immediate medical attention. | [2][9] |

| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected area with plenty of soap and water. 3. Seek immediate medical attention. | [2][9] |

| Eye Contact | 1. Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. 2. Continue rinsing. 3. Seek immediate medical attention. | [2] |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. | [2][9] |

Spill Response:

-

Evacuate: Evacuate all non-essential personnel from the area.[2]

-

Ventilate: Ensure the area is well-ventilated.[2]

-

Containment: Stop the leak if it is safe to do so. Dike the spill to contain it.[2]

-

Cleanup (Small Spills): Absorb with a dry, inert chemical absorbent.[2]

-

Cleanup (Large Spills): Use a pump or vacuum with explosion-proof equipment, then finish with a dry chemical absorbent.[2]

-

Collection: Sweep or shovel the absorbed material into a suitable container for disposal.[2]

-

PPE: All personnel involved in the cleanup must wear appropriate personal protective equipment.[2]

Disposal:

-

Dispose of the contents and container at an approved waste disposal facility, following all applicable local, state, and federal regulations.[2][9]

Experimental Protocols and Workflows

The following diagrams illustrate the logical workflows for handling emergency situations involving this compound.

Caption: Workflow for first aid response to this compound exposure.

Caption: Logical workflow for managing a this compound spill.

Conclusion

This compound is a potent and versatile chemical with significant hazards. Adherence to the safety protocols outlined in this guide is paramount for the protection of all laboratory personnel. Researchers, scientists, and drug development professionals must be thoroughly trained on these procedures before handling this substance. Always consult the most recent Safety Data Sheet (SDS) for the material before use.

References

- 1. innospk.com [innospk.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. Page loading... [guidechem.com]

- 4. gfl.co.in [gfl.co.in]

- 5. This compound | CAS#:1512-30-7 | Chemsrc [chemsrc.com]

- 6. Difluoromethanesulphonyl chloride | CHClF2O2S | CID 73932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. difluoromethanesulphonyl chloride CAS#: 1512-30-7 [m.chemicalbook.com]

- 8. This compound|1512-30-7 - MOLBASE Encyclopedia [m.molbase.com]

- 9. echemi.com [echemi.com]

Spectroscopic Profile of Difluoromethanesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethanesulfonyl chloride (CHClF₂O₂S) is a fluorinated organic compound of interest in synthetic chemistry, particularly as a building block for introducing the difluoromethanesulfonate moiety into larger molecules. This functional group can significantly alter the physicochemical and biological properties of a parent compound, making it a valuable tool in drug discovery and materials science. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

This technical guide provides a summary of available and predicted spectroscopic data for this compound, alongside detailed experimental protocols for acquiring such data. Due to the limited availability of published, quantitative spectral data for this specific molecule, this guide also incorporates data from analogous compounds to provide a comprehensive analytical framework.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Nucleus | Solvent | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Notes |

| ¹H | CDCl₃ | 6.0 - 7.0 | Triplet (t) | JH-F ≈ 50-60 | The proton is expected to be significantly deshielded by the two fluorine atoms and the sulfonyl group. The signal will be split into a triplet by the two equivalent fluorine atoms. |

| ¹³C | CDCl₃ | 120 - 130 | Triplet (t) | JC-F ≈ 280-320 | The carbon atom is directly bonded to two fluorine atoms, leading to a large one-bond carbon-fluorine coupling constant. |

| ¹⁹F | CDCl₃ | -80 to -120 | Doublet (d) | JF-H ≈ 50-60 | The fluorine chemical shift is referenced to CFCl₃. The signal will be split into a doublet by the single proton. |

Table 2: Infrared (IR) Spectroscopy Data (Predicted/Analogous)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~1420 - 1380 | Strong | SO₂ Asymmetric Stretch | This is a characteristic strong absorption for sulfonyl chlorides. |

| ~1220 - 1180 | Strong | SO₂ Symmetric Stretch | Another characteristic strong absorption for the sulfonyl group. |

| ~1100 - 1000 | Strong | C-F Stretch | The carbon-fluorine stretching vibrations typically appear in this region as strong bands. |

| ~700 - 500 | Medium-Strong | S-Cl Stretch | The sulfur-chlorine bond stretch is expected in the lower frequency region. |

| ~3000 | Weak | C-H Stretch | The C-H stretch for the single proton is expected to be weak. |

Table 3: Mass Spectrometry (MS) Data (Predicted Fragmentation)

| m/z | Ion | Notes |

| 150/152 | [CHClF₂O₂S]⁺ | Molecular ion peak (M⁺). The M+2 peak will be present due to the ³⁷Cl isotope (approximately 1/3 the intensity of the M⁺ peak). |

| 115 | [CHClF₂O₂]⁺ | Loss of Cl. |

| 85 | [CHF₂S]⁺ | Loss of SO₂Cl. |

| 69 | [CF₂Cl]⁺ | Rearrangement and fragmentation. |

| 51 | [CHF₂]⁺ | Loss of SO₂Cl. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound. These protocols are based on standard techniques for the analysis of sulfonyl chlorides and related fluorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the structure and purity of this compound.

Materials:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃)

-

This compound sample

-

Internal standard (e.g., Tetramethylsilane - TMS for ¹H and ¹³C)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Add a small amount of TMS as an internal reference for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference or the spectrometer's internal lock can be used.

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required compared to ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups (SO₂Cl, C-F) in this compound.

Materials:

-

Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

This compound sample (liquid).

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

-

Lint-free wipes.

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol or acetone.

-

Allow the crystal to dry completely.

-

Record a background spectrum to subtract the absorbance from the atmosphere (CO₂, H₂O).

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Acquire the IR spectrum. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired spectrum will be automatically ratioed against the background spectrum.

-

Identify and label the significant absorption bands.

-

Compare the observed frequencies with the expected values for sulfonyl chloride and C-F bonds.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent and lint-free wipes after the analysis.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system with an electron ionization (EI) source.

-

Helium carrier gas.

-

This compound sample.

-

Anhydrous solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile, anhydrous organic solvent. The compound is moisture-sensitive, so handling under an inert atmosphere is recommended.

-

-

GC-MS System Setup:

-

Set the GC oven temperature program. A typical program might start at 50°C and ramp up to 250°C at 10°C/min.

-

Set the injector temperature (e.g., 250°C).

-

Set the MS transfer line temperature (e.g., 280°C) and ion source temperature (e.g., 230°C).

-

Use a standard electron ionization energy of 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-200).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

The compound will be separated from the solvent and any impurities on the GC column and then enter the mass spectrometer.

-

Acquire the mass spectrum of the eluting peak corresponding to this compound.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺). Look for the characteristic isotopic pattern of chlorine (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound via the chlorooxidation of a suitable precursor.

Caption: A generalized workflow for the synthesis of this compound.

Analytical Workflow

This diagram outlines the logical steps for the spectroscopic characterization of a synthesized sample of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide on the Electrochemical Properties of Difluoromethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoromethanesulfonyl chloride (CHF₂SO₂Cl) is a pivotal reagent in modern medicinal chemistry and drug development, primarily utilized for the introduction of the difluoromethanesulfonyl moiety into bioactive molecules. This functional group can significantly modulate the physicochemical and pharmacological properties of drug candidates, including their metabolic stability, lipophilicity, and binding affinity. Understanding the electrochemical properties of this compound is crucial for predicting its reactivity, optimizing reaction conditions, and elucidating reaction mechanisms, particularly in the context of increasingly popular electrochemical synthesis methods. This technical guide provides a comprehensive overview of the electrochemical behavior of this compound, including its predicted redox potentials and a detailed protocol for its analysis using cyclic voltammetry. Furthermore, this guide explores its application in the synthesis of sulfonamides, a key pharmacophore, and its relevance in the development of kinase inhibitors, illustrated through a detailed signaling pathway.

Electrochemical Properties

Predicted Redox Potentials

The reduction and oxidation potentials of this compound can be predicted using Density Functional Theory (DFT) calculations, a common and reliable method for determining the electrochemical properties of organic molecules. Based on data from analogous sulfonyl chlorides, the electrochemical reduction of this compound is expected to be an irreversible process involving the cleavage of the S-Cl bond.

Table 1: Predicted Electrochemical Data for this compound

| Property | Predicted Value (vs. SHE) | Method of Prediction |

| Reduction Potential (Epc) | -0.5 V to -1.5 V | DFT Calculations (Analogous to nitro-substituted benzenesulfonyl chlorides) |

| Oxidation Potential (Epa) | > +2.0 V | DFT Calculations (Analogous to aliphatic sulfonyl chlorides) |

Note: These values are estimations based on computational models and data from similar compounds and should be confirmed experimentally.

The reduction potential is a key parameter indicating the ease with which the molecule accepts an electron, leading to the cleavage of the sulfonyl chloride bond and the formation of a sulfonyl radical. This reactivity is harnessed in various synthetic transformations. The oxidation potential is predicted to be high, suggesting that the molecule is relatively resistant to oxidation under typical electrochemical conditions.

Experimental Protocols for Electrochemical Analysis

Cyclic voltammetry (CV) is a powerful technique to experimentally determine the redox properties of this compound. The following protocol is a general guideline for performing such an analysis, adapted for a reactive organohalide.

Cyclic Voltammetry of this compound

Objective: To determine the reduction and oxidation potentials of this compound.

Materials:

-

Working Electrode: Glassy carbon electrode (GCE)

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

-

Counter Electrode: Platinum wire

-

Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) in anhydrous acetonitrile (B52724) (CH₃CN)

-

Analyte: this compound (1-5 mM)

-

Solvent: Anhydrous acetonitrile (CH₃CN)

-

Equipment: Potentiostat

Procedure:

-

Preparation of the Electrolyte Solution: Dissolve the appropriate amount of TBAPF₆ in anhydrous acetonitrile to obtain a 0.1 M solution. Degas the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad, rinse thoroughly with deionized water and then with the solvent (acetonitrile), and dry it completely.

-

Ensure the reference electrode is properly filled and free of air bubbles.

-

Clean the platinum wire counter electrode by flaming or electrochemical cleaning.

-

-

Electrochemical Cell Setup:

-

Assemble the three electrodes in the electrochemical cell containing the degassed electrolyte solution. The working electrode should be positioned close to the reference electrode.

-

Continue to blanket the solution with the inert gas throughout the experiment.

-

-

Blank Scan: Run a cyclic voltammogram of the electrolyte solution alone to establish the potential window and to check for any impurities.

-

Analyte Addition: Add a known amount of this compound to the electrolyte solution to achieve the desired concentration (e.g., 2 mM).

-

Data Acquisition:

-

Set the potential range for the scan. Based on predicted values, a scan from 0 V to -2.0 V would be appropriate for observing the reduction peak. For oxidation, a scan from 0 V to +2.5 V could be explored, though it is likely no oxidation will be observed within the solvent window.

-

Set the scan rate, starting with a typical value of 100 mV/s.

-

Initiate the cyclic voltammetry scan and record the voltammogram.

-

Perform scans at various scan rates (e.g., 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process.

-

-

Data Analysis:

-

Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa) and peak currents (ipc and ipa).

-

For an irreversible process, only one peak (e.g., the cathodic peak for reduction) will be observed.

-

Analyze the relationship between the peak current and the square root of the scan rate to confirm a diffusion-controlled process.

-

Application in Drug Development: Synthesis and Signaling Pathways

This compound is a valuable building block in drug discovery, particularly for the synthesis of sulfonamides, which are present in a wide range of therapeutic agents, including kinase inhibitors.

Synthesis of Sulfonamides

The reaction of this compound with a primary or secondary amine is a robust method for forming a sulfonamide linkage. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Role in Kinase Inhibitor Synthesis and the c-Met Signaling Pathway

The difluoromethanesulfonyl group can be incorporated into kinase inhibitors to enhance their binding affinity and pharmacokinetic properties. A notable target for such inhibitors is the c-Met receptor tyrosine kinase, which is often dysregulated in cancer. The following diagram illustrates the c-Met signaling pathway and the point of inhibition by a hypothetical kinase inhibitor synthesized using this compound.

Conclusion

While direct experimental electrochemical data for this compound remains to be published, a combination of computational predictions and analysis of analogous compounds provides valuable insights into its electrochemical behavior. The predicted irreversible reduction in the range of -0.5 V to -1.5 V vs. SHE highlights its susceptibility to electron transfer, which is a key aspect of its reactivity in synthetic organic chemistry. The provided experimental protocol for cyclic voltammetry offers a clear pathway for the empirical determination of its redox properties. As a versatile building block, this compound plays a crucial role in the synthesis of sulfonamides and other bioactive molecules, such as kinase inhibitors targeting critical signaling pathways like c-Met. A deeper understanding of its electrochemical properties will undoubtedly facilitate the development of novel and more efficient synthetic methodologies for the preparation of next-generation therapeutics.

Difluoromethanesulfonyl Chloride: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of difluoromethanesulfonyl chloride in organic solvents. Understanding the solubility of this versatile reagent is critical for its effective use in chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals where the introduction of the difluoromethyl group can enhance biological activity and metabolic stability.[1] This document collates available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound (CAS No. 1512-30-7) is provided below. These properties are essential for its handling and application in various reaction conditions.[2]

| Property | Value |

| Molecular Formula | CHClF2O2S[2][3] |

| Molecular Weight | 150.53 g/mol [2][3] |

| Boiling Point | 84.7°C - 99°C[2][4] |

| Density | 1.696 g/cm³[2][4] |

| Flash Point | 5°C[2][4] |

| Appearance | Clear, almost colorless liquid[4] |

| Stability | Extremely moisture sensitive[4] |

Solubility Profile

Qualitative Solubility Data

The following table summarizes the available qualitative solubility data for this compound in various organic solvents.

| Solvent | Chemical Formula | Qualitative Solubility |

| Chloroform | CHCl₃ | Sparingly Soluble[4] |

| Ethyl Acetate | C₄H₈O₂ | Slightly Soluble[4] |

It is important to note that sulfonyl chlorides can react with protic solvents like water and alcohols, leading to hydrolysis to the corresponding sulfonic acid.[5] Therefore, anhydrous solvents should be used for solubility determination and reactions.

Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable, the following experimental protocols can be employed to determine the solubility of this compound. These are general methods adapted for sulfonyl chlorides.[5][6]

Method 1: Visual Assessment of Solubility (Qualitative)

This method provides a rapid initial assessment of solubility.[5]

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.[5]

-

Add 1 mL of the chosen anhydrous solvent to the test tube.[5]

-

Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.[5]

-

Visually inspect the solution against a contrasting background.[5]

-

Record the observations for each solvent tested.[5]

Method 2: Gravimetric Method (Shake-Flask) for Quantitative Determination

The gravimetric method, often referred to as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound.[5]

Procedure:

-

Add an excess amount of this compound to a known volume of the selected anhydrous solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the mixture to stand undisturbed to let undissolved solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.[5]

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.[5]

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.[5]

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.[5]

-

Weigh the dish or vial containing the solid residue on an analytical balance.[5]

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.[5]

-

Express the solubility in the desired units, such as mg/mL or g/100 mL.[5]

Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

References

An In-depth Technical Guide to the Thermal Stability of Difluoromethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals